molecular formula C12H14FNO3S B2630051 (2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one CAS No. 339108-36-0

(2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one

Cat. No.: B2630051
CAS No.: 339108-36-0
M. Wt: 271.31
InChI Key: MDDQZMJZJUBJNV-FLIBITNWSA-N
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Description

(2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with dimethylamine to form an intermediate, which is then subjected to sulfonylation using methanesulfonyl chloride under basic conditions. The final step involves the formation of the enone structure through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-4-(4-fluorophenyl)pyrimidine
  • (2-[(dimethylamino)methyl]phenyl)methyl)[(4-fluorophenyl)methyl]amine

Uniqueness

(2Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methanesulfonylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylsulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-4-6-10(13)7-5-9/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDQZMJZJUBJNV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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